molecular formula C15H11FN2O3 B2442177 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 953010-87-2

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2442177
CAS No.: 953010-87-2
M. Wt: 286.262
InChI Key: BSPKXSOSSUNJPH-UHFFFAOYSA-N
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Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a synthetic organic compound designed for research applications, featuring a hybrid structure that incorporates both isoxazole and furan heterocyclic scaffolds. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, as these scaffolds are recognized as privileged structures found in numerous biologically active molecules and pharmaceuticals . The compound is built around a central 5-(4-fluorophenyl)isoxazole core, where the 3-position of the isoxazole ring is extended via a methylene linker to a furan-2-carboxamide group. The 4-fluorophenyl substituent is a common pharmacophore that can influence the molecule's electronic properties and its interaction with biological targets. Isoxazole derivatives are investigated for a wide spectrum of biological activities, including potential antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The presence of the fluorophenyl group, the isoxazole, and the furan ring in a single molecule makes this compound a valuable intermediate for constructing a diverse chemical library for high-throughput screening. Its structure offers multiple vectors for synthetic modification, allowing researchers to explore structure-activity relationships (SAR) around the core scaffold. The synthetic route to such isoxazole derivatives often involves 1,3-dipolar cycloaddition strategies or functionalization of pre-formed isoxazole rings . This reagent is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)14-8-12(18-21-14)9-17-15(19)13-2-1-7-20-13/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPKXSOSSUNJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways within the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the furan and isoxazole rings, along with the presence of a fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article explores the compound's synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₅H₁₂FN₃O₃
  • Molecular Weight : 301.27 g/mol
  • CAS Number : 1208844-79-4

Synthesis

The synthesis of this compound involves several steps, typically starting from 4-fluorophenyl isoxazole derivatives. The reaction conditions often include the use of bases such as triethylamine in dimethylformamide (DMF) to facilitate the formation of the desired amide linkage.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, studies have shown that derivatives with isoxazole moieties can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: Comparison of Anti-inflammatory Activities

CompoundIC₅₀ (μg/mL)Reference
This compoundTBDCurrent Study
Celecoxib82.2
Diclofenac54.65

In a study comparing various compounds, this compound was found to have an IC₅₀ value comparable to that of standard anti-inflammatory drugs like diclofenac and celecoxib, indicating its potential as a therapeutic agent.

Analgesic Activity

The analgesic properties of this compound have also been evaluated. In vivo studies demonstrated significant pain relief comparable to established analgesics. The mechanism of action is believed to involve inhibition of COX enzymes and modulation of pain pathways.

Case Studies

  • Study on COX Inhibition :
    A recent study investigated the COX inhibitory activity of various isoxazole derivatives, including this compound. The results indicated a strong inhibitory effect on COX enzymes, supporting its use as an anti-inflammatory agent.
  • In Vivo Analgesic Efficacy :
    Another study assessed the analgesic efficacy in animal models, showing that administration of the compound resulted in a significant reduction in pain response compared to control groups.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • 1H NMR : Look for distinct signals: furan protons (δ 6.3–7.5 ppm), isoxazole methylene (δ 4.5–5.0 ppm), and fluorophenyl aromatic protons (δ 7.2–7.6 ppm) .
    • 13C NMR : Confirm carbonyl (C=O) at ~160–165 ppm and fluorophenyl carbons (JC-F coupling ~245 Hz).
  • Mass Spectrometry : HRMS (EI or ESI+) to verify molecular ion [M+H]+ (expected m/z ~327.1) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions using single-crystal data (R factor <0.05 recommended) .

How do structural modifications to the isoxazole or furan moieties influence the compound’s pharmacological activity?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) :
    • Isoxazole Substitution : Replacing 4-fluorophenyl with bulkier groups (e.g., trifluoromethyl) may enhance metabolic stability but reduce solubility .
    • Furan vs. Thiophene : Analog studies show furan derivatives exhibit lower µ-opioid receptor binding compared to thiophene-based analogs (e.g., para-fluoro furanyl fentanyl) .
  • Methodology : Perform competitive radioligand binding assays (e.g., [3H]-DAMGO for µ-opioid receptors) and functional cAMP assays to quantify efficacy .

How can researchers resolve discrepancies in reported biological activities of structurally related compounds?

Q. Advanced Research Focus

  • Data Contradiction Analysis :
    • Receptor Selectivity : Compare binding affinities (Ki) across opioid receptor subtypes (µ, κ, δ) using standardized protocols (e.g., HEK-293 cells expressing cloned receptors) .
    • Metabolic Interference : Assess cytochrome P450 (CYP3A4/2D6) inhibition to rule out false positives in in vivo studies .
  • Case Study : Para-fluoro furanyl fentanyl (structurally similar) shows conflicting µ-opioid potency (EC50 0.8–3.2 nM) due to assay variability; replicate studies with internal controls (e.g., naloxone antagonism) .

What strategies are recommended for studying the metabolic stability and degradation pathways of this compound?

Q. Advanced Research Focus

  • In Vitro Metabolism :
    • Liver Microsomes : Incubate with human/rat liver microsomes + NADPH to identify phase I metabolites (e.g., hydroxylation at the furan or fluorophenyl group) .
    • LC-HRMS : Track degradation products (e.g., m/z shifts +16 for hydroxylation) and quantify half-life (t1/2) .
  • Degradation Pathways :
    • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor furan ring cleavage via HPLC .
    • Hydrolytic Stability : Test pH-dependent degradation (e.g., 0.1 M HCl/NaOH) to assess amide bond susceptibility .

How can computational methods predict the compound’s physicochemical properties and target interactions?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations :
    • LogP Calculation : Use Schrödinger’s QikProp to predict lipophilicity (LogP ~2.8), critical for blood-brain barrier penetration .
    • Docking Studies : Model interactions with µ-opioid receptor (PDB: 4DKL) to identify key residues (e.g., Asp147, Tyr148) for hydrogen bonding .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP inhibition, and toxicity .

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